![molecular formula C17H21N3O2 B2946669 N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide CAS No. 2418718-23-5](/img/structure/B2946669.png)
N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide
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Overview
Description
N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, commonly known as CERC-501, is a novel small molecule drug that has been developed for the treatment of various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR) and has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.
Mechanism of Action
CERC-501 is a selective antagonist of the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which is a member of the opioid receptor family. The N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide is involved in the regulation of mood, stress, and reward, and is a promising target for the development of new therapeutics for neuropsychiatric disorders. By blocking the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, CERC-501 is thought to modulate the activity of brain circuits involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CERC-501 has been shown to modulate several key neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has also been shown to have anti-inflammatory effects, which may be relevant to its therapeutic effects in neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of CERC-501 is its selectivity for the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which reduces the risk of off-target effects. However, like many small molecule drugs, it has limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the effects of CERC-501 may vary depending on the specific neuropsychiatric disorder being studied, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for research on CERC-501. One area of interest is the development of more selective N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide antagonists that can target specific brain regions or circuits. Another direction is the investigation of CERC-501 in combination with other drugs or therapies, such as cognitive-behavioral therapy or other pharmacological agents. Finally, further research is needed to understand the long-term effects of CERC-501 in humans, and to determine its safety and efficacy in clinical trials.
Synthesis Methods
CERC-501 was synthesized by a team of chemists at Cerecor Inc. using a multi-step process involving the reaction of several key intermediates. The final product was obtained in high yield and purity using advanced purification techniques.
Scientific Research Applications
CERC-501 has been extensively studied in preclinical models of various neuropsychiatric disorders, including depression, anxiety, and addiction. It has been shown to have potent antidepressant and anxiolytic effects in animal models, and to reduce drug-seeking behavior in models of addiction.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-9-20(10-14-5-2-3-6-15(14)22-13)11-16(21)19-17(12-18)7-4-8-17/h2-3,5-6,13H,4,7-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRBZLMFDDVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=CC=CC=C2O1)CC(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
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